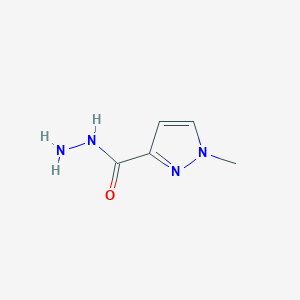
1-methyl-1H-pyrazole-3-carbohydrazide
Vue d'ensemble
Description
1-Methyl-1H-pyrazole-3-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The carbohydrazide moiety attached to the pyrazole ring indicates the presence of a hydrazine group bonded to a carbonyl group, which can contribute to the compound's reactivity and potential biological activity.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazides with various reagents to introduce different functional groups. For instance, the synthesis of 1-methyl-pyrazole-3-carboxylic acid, a related compound, was achieved using 3-methylpyrazole as a starting material through a two-step reaction involving oxidation and methylation, yielding a total of 32.2% . Similarly, other pyrazole derivatives have been synthesized and characterized by techniques such as FT-IR, NMR, mass spectrometry, and X-ray diffraction .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by single-crystal X-ray diffraction studies. For example, the crystal structure of a pyrazole derivative was determined, revealing a monoclinic space group with specific unit cell parameters . The dihedral angles between the pyrazole and other rings in the structure, such as thiophene or phenyl rings, can confirm the conformation of the molecule . Additionally, DFT calculations and vibrational spectroscopy are used to optimize molecular geometries and investigate electronic structures .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to their functional groups. The presence of the carbohydrazide group can lead to reactivity with other chemical species, potentially forming new compounds or exhibiting biological activities. For instance, the synthesis of substituted pyrazoly 1,3,4-oxadiazole derivatives involved the reaction of pyrazole-5-carbohydrazide with substituted benzoic acid . The reactivity of these compounds can be influenced by the substituents on the benzene rings, affecting their absorption and fluorescence characteristics .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be studied using various analytical techniques. Thermal analysis can provide information on the thermal stability of the compounds . Spectral characterization, including FT-IR, NMR, and UV-visible spectra, helps in understanding the electronic transitions and functional groups present in the molecule . Theoretical studies, such as DFT calculations, can predict the polarizability and hyperpolarizability, which are related to the nonlinear optical properties of the compounds . Additionally, molecular docking studies can suggest potential biological activities by simulating the interaction of the compound with biological targets .
Applications De Recherche Scientifique
Vibrational Spectroscopic Investigations
Research has revealed that 1-methyl-1H-pyrazole-3-carbohydrazide derivatives show significant industrial and biological importance. A comprehensive quantum chemical study on a similar compound, N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, demonstrated valuable insights into its structural and electronic properties. This includes potential applications in non-linear optics due to its high first-order hyperpolarizability and applications in biology as a potential CDK2s inhibitor, as indicated by molecular docking studies (Pillai et al., 2017).
Molecular Docking and Antimicrobial Evaluation
Another study involving a similar compound, (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, highlighted its potential as an anti-diabetic agent. The compound's structure was confirmed by various spectroscopic methods, and molecular docking studies indicated its potential as a therapeutic agent (Karrouchi et al., 2021).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of 1-methyl-1H-pyrazole-3-carbohydrazide derivatives have been a significant area of research. Studies have synthesized novel derivatives of this compound, demonstrating potent antimicrobial activity and antitumor potential. Such properties make these derivatives interesting candidates for further drug development (El Sadek et al., 2014).
Anti-Inflammatory Agents
A study on 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives found these compounds to possess significant anti-inflammatory and antioxidant activities. This implies the potential of 1-methyl-1H-pyrazole-3-carbohydrazide derivatives in developing new therapeutics with greater potency in treating inflammation-related diseases (Mahajan et al., 2016).
Antidiabetic and Antioxidant Activities
1-methyl-1H-pyrazole-3-carbohydrazide derivatives have also been explored for their antidiabetic and antioxidant activities. A specific study on (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide demonstrated in vitro antidiabetic and antioxidant activities, suggesting potential therapeutic applications (Karrouchi et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
1-methylpyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-3-2-4(8-9)5(10)7-6/h2-3H,6H2,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRVJYZZWNADNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359277 | |
| Record name | 1-methyl-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrazole-3-carbohydrazide | |
CAS RN |
304665-45-0 | |
| Record name | 1-methyl-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



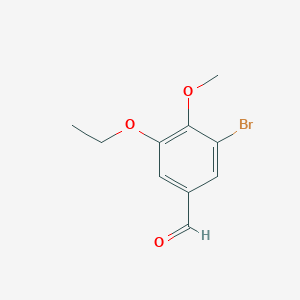
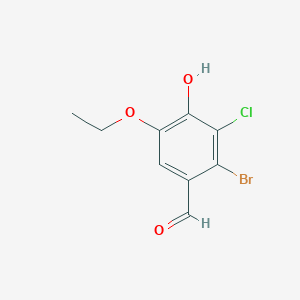
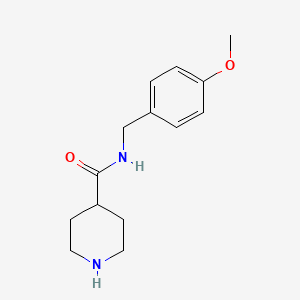
![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)
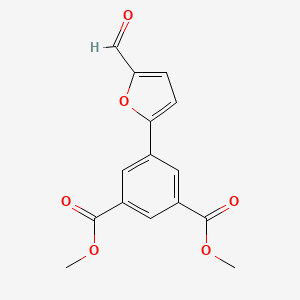
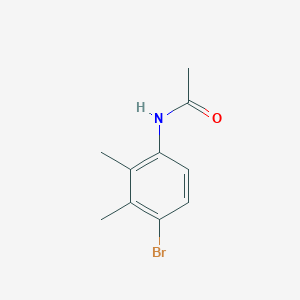
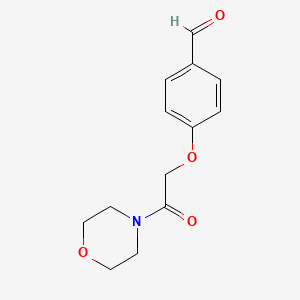
![1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1331817.png)
![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)
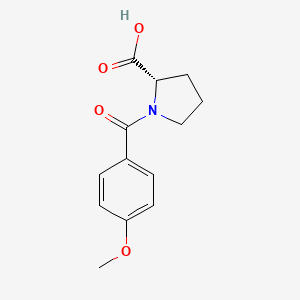
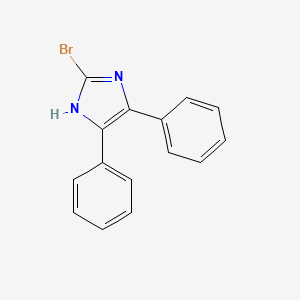
![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)
![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)
